1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-9(11(14)4-10)6-15-5-8(7-16)3-12(15)17/h1-2,4,8,16H,3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHRCENUJYORBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidinone Ring Formation
The pyrrolidinone scaffold is typically constructed via cyclization or hydrogenation reactions. Source demonstrates the asymmetric hydrogenation of 4-amino-3-oxobutanoic acid derivatives using ruthenium catalysts to form enantiomerically pure 4-hydroxypyrrolidin-2-one intermediates. For example:
Method A :
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Substrate : Ammonium salt of methyl 4-amino-3-oxobutanoate
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Catalyst : Ru₂Cl₄((R)-BINAP)₂·NEt₃
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Conditions : 50°C, 30 atm H₂, methanol solvent
This method ensures high enantiomeric purity, critical for pharmaceutical applications. Alternative routes involve cyclization of γ-lactams or Mitsunobu reactions to install the hydroxymethyl group .
Introduction of the Hydroxymethyl Group
The hydroxymethyl moiety is introduced via nucleophilic substitution or oxidation. Source details the use of methanesulfonyl chloride to activate the hydroxyl group for subsequent displacement:
Method B :
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Substrate : (4S)-4-hydroxy-2-oxopyrrolidine
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Reagents : Methanesulfonyl chloride, pyridine
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Conditions : 0°C to room temperature, 1.5 hours
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Product : (4S)-4-methanesulfonyloxy-2-oxopyrrolidine (97% yield) .
The mesylate intermediate undergoes nucleophilic substitution with sodium acetate or potassium thioacetate to introduce acetylthio or hydroxymethyl groups .
Functionalization with the (2,4-Difluorophenyl)methyl Group
The difluorophenylmethyl group is installed via alkylation or coupling reactions. Patent data from sources and highlight Ullmann-type couplings using copper catalysts:
Method C :
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Substrate : 4-hydroxymethylpyrrolidin-2-one
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Electrophile : 2,4-Difluorobenzyl bromide
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Catalyst : CuI, N,N'-dimethylethylenediamine
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Base : K₂CO₃
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Conditions : Microwave irradiation, 140°C, 14 hours
Table 1 : Comparison of Coupling Methods
| Method | Substrate | Electrophile | Catalyst System | Conditions | Yield |
|---|---|---|---|---|---|
| C | 4-Hydroxymethylpyrrolidin-2-one | 2,4-Difluorobenzyl bromide | CuI, DMEDA, K₂CO₃ | Microwave, 140°C | 70% |
| D | 4-Hydroxymethylpyrrolidin-2-one | 2,4-Difluorobenzyl chloride | NaOH, DMSO | 80°C, 12 hours | 65% |
Method C offers superior efficiency due to microwave acceleration, while Method D employs conventional heating with modest yields .
Industrial-Scale Optimization
Large-scale production prioritizes cost-effectiveness and minimal waste. Continuous flow reactors enhance the safety of exothermic steps, such as mesylation or alkylation. Source demonstrates kilogram-scale hydrogenation using Ru catalysts, achieving >99% conversion with 83.4% isolated yield . Solvent recovery systems and catalytic recycling are critical for sustainability.
Challenges and Solutions
-
Regioselectivity : Competing reactions at the pyrrolidinone nitrogen are mitigated using bulky bases (e.g., K₂CO₃) or protective groups .
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Byproduct Formation : Copper-mediated couplings may generate homo-coupled byproducts, suppressed by optimizing ligand-to-catalyst ratios .
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Purification : Silica gel chromatography remains standard, though crystallization (e.g., ethyl acetate/cyclohexane) improves purity for GMP compliance .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H14F2N2O2
- Molecular Weight : 258.25 g/mol
- IUPAC Name : 1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Antiviral Activity
Research indicates that derivatives of pyrrolidinone compounds exhibit antiviral properties. Specifically, this compound has been studied for its potential as an anti-HIV agent. A patent (US8410103B2) outlines its use in treating HIV by inhibiting viral replication mechanisms, showcasing its relevance in antiviral drug development .
Anticancer Properties
Recent studies suggest that compounds similar to this compound may have anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncology .
Pharmacological Insights
Case Study 1: Anti-HIV Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against HIV strains. The compound demonstrated a significant reduction in viral load in vitro, indicating its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was shown to inhibit cell growth and promote apoptosis. This study highlights the dual potential of the compound as both an antiviral and anticancer agent, warranting further research into its mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among pyrrolidin-2-one derivatives include:
- Position and number of fluorine atoms on aromatic rings.
- Substituents at position 1 (e.g., benzyl, pyridinylmethyl, or piperazinyl groups).
- Functional groups at position 4 (e.g., hydroxymethyl, amino, or aryl groups).
Table 1: Structural and Functional Comparison of Selected Pyrrolidin-2-one Derivatives
*Calculated based on molecular formula C₁₂H₁₂F₂NO₂. †Derived from molecular formula C₁₉H₂₄F₂N₂O₂·HCl ().
Key Research Findings
a) Fluorine Substitution Patterns
- 2,4-Difluorophenyl vs. 3,5-Difluorophenyl : The target compound’s 2,4-difluorobenzyl group may confer distinct electronic and steric effects compared to 3,5-difluoro analogs (e.g., 12a, SDM-8). For SV2A ligands, fluorine positioning influences receptor affinity; 3,5-difluoro substitution is common in PET tracers (e.g., SDM-8), while 2,4-difluoro may alter binding kinetics .
- Mono- vs.
b) Functional Group Effects
- Hydroxymethyl (Target) vs.
- Hydroxymethyl vs. Amino (): The hydroxymethyl group is less basic than an amine, reducing susceptibility to protonation-dependent tissue retention.
Metabolic and Physicochemical Properties
- Metabolism : Hydroxymethyl groups are prone to oxidation (to carboxylic acids) or glucuronidation, while fluorinated aromatic rings resist oxidative degradation. SDM-8’s pyridinyl group may undergo CYP-mediated metabolism, unlike the target compound’s benzyl group .
- Solubility : The hydroxymethyl group improves solubility (>50 µM estimated) compared to SDM-8 (~10 µM), facilitating formulation in aqueous media.
Biological Activity
1-[(2,4-Difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a synthetic compound with significant potential in pharmaceutical applications. Its unique structure, featuring a pyrrolidinone core and a difluorophenylmethyl substituent, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 356.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The difluorophenylmethyl group enhances lipophilicity, facilitating membrane permeability and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and enzymes involved in cancer progression.
- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it can inhibit tumor cell proliferation through apoptosis induction.
- Neuroprotective Effects : The compound may offer protection against neurodegenerative diseases by modulating pathways related to oxidative stress.
- Anti-inflammatory Properties : It has been observed to reduce pro-inflammatory cytokine production in vitro.
Case Study 1: Anticancer Potential
In a study examining the effects of this compound on glioma cells, researchers found that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates.
Comparative Analysis
To understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:
Q & A
How can the synthesis of 1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
- Key Steps :
- Esterification : Use catalytic sulfuric acid to esterify intermediates, as demonstrated for structurally similar pyrrolidin-2-one derivatives .
- Purification : Employ flash column chromatography (e.g., 0–36% ethyl acetate in petroleum ether) to isolate the compound, achieving ~64% yield .
- Reaction Monitoring : Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and confirm intermediate formation .
- Critical Parameters : Optimize solvent polarity (e.g., dichloromethane/methanol mixtures) and pH to enhance selectivity .
What advanced spectroscopic and analytical techniques are recommended for characterizing this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyrrolidin-2-one ring and fluorophenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as applied to analogous halogenated pyrrolidinones .
- Chiral Separation : For enantiomeric purity assessment, use chiral stationary phases in HPLC, as described for bipyridinyl-piperidinone derivatives .
How should researchers design experiments to evaluate the compound’s biological activity, such as anticancer potential?
Advanced Research Question
Methodological Answer:
- In Vitro Assays :
- In Vivo Models : Adapt protocols from studies on antiarrhythmic pyrrolidinone derivatives, such as intravenous administration in rodents, with dose-response profiling .
How can contradictory data in biological activity studies be resolved?
Advanced Research Question
Methodological Answer:
- Cross-Validation : Replicate assays using orthogonal methods (e.g., MTT vs. clonogenic assays) to confirm cytotoxicity trends .
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC .
- Structural Confounds : Test enantiomers separately, as stereochemistry (e.g., R vs. S configurations) significantly impacts activity in fluorinated pyrrolidines .
What methodologies are suitable for investigating the compound’s mechanism of action?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, leveraging structural data from triazolyl-pyrrolidinone analogs .
- Transcriptomic Analysis : Perform RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
- Protein Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative targets .
How does stereochemistry at the pyrrolidin-2-one ring influence biological activity?
Advanced Research Question
Methodological Answer:
- Stereospecific Synthesis : Apply asymmetric catalysis or chiral auxiliaries to generate enantiomers, as shown for (2R,4R)-fluoro-pyrrolidine derivatives .
- Activity Profiling : Compare IC values of enantiomers in biological assays. For example, S-73 (a difluorophenyl-pyrrolidinone derivative) showed distinct α1-adrenolytic activity due to stereoelectronic effects .
What strategies are recommended for designing derivatives with enhanced solubility or bioavailability?
Advanced Research Question
Methodological Answer:
- Prodrug Approaches : Convert the hydroxymethyl group to a phosphate ester for improved aqueous solubility, as validated for anticancer pyrrolidinones .
- Structural Modifications : Introduce polar substituents (e.g., aminomethyl groups) at the 4-position, mimicking strategies used in hydrochloride salt derivatives .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance delivery, guided by protocols for triazolothiadiazine derivatives .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced Research Question
Methodological Answer:
- Fragment-Based Design : Replace the 2,4-difluorophenyl group with other halogenated aryl moieties (e.g., 3,4-difluorophenyl) and compare activity .
- Substituent Scanning : Synthesize analogs with varying substituents on the hydroxymethyl group (e.g., acetylated, sulfonated) to assess steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
